molecular formula C16H13F3O2S B1621456 Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate CAS No. 650617-47-3

Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate

Cat. No.: B1621456
CAS No.: 650617-47-3
M. Wt: 326.3 g/mol
InChI Key: XBTPPDFBUNUWMA-UHFFFAOYSA-N
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Description

“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . This compound also contains a benzoate group, which is the ester of benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and the structures of similar compounds. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), a thiomethyl group (-SCH3), and a benzoate group (C6H5COO-) .


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C. It has a boiling point of 198°C and a flash point of 40°C. Its specific gravity is 1.30 at 20/20°C, and its refractive index is 1.45 .

Scientific Research Applications

Palladium-catalyzed C-H Activation and Coupling Reactions

Research has shown the effectiveness of palladium-catalyzed C-H activation and coupling reactions for modifying benzoic acids and aliphatic acids. These methodologies allow for the methylation and arylation of sp2 and sp3 C-H bonds, demonstrating the molecule's utility in complex organic synthesis (Giri et al., 2007).

Trifluoromethylation of Aromatic Compounds

The molecule is instrumental in the trifluoromethylation of aromatic and heteroaromatic compounds, using hypervalent iodine reagents. This process, catalyzed by Methyltrioxorhenium, highlights the molecule's role in introducing trifluoromethyl groups into aromatic systems, which can significantly alter the physical, chemical, and pharmacological properties of compounds (Mejía & Togni, 2012).

Synthesis and Characterization of Materials

In materials science, the molecule has been used in the synthesis and structural elucidation of compounds with potential applications in electronic and optical devices. One study discusses the synthesis, spectral analysis, and quantum chemical studies of related compounds, providing insights into their electronic structure and potential applications (Şahin et al., 2015).

Liquid Crystal Research

Significant work has been conducted on the mesophase behavior of azo/ester/Schiff base liquid crystals, which are related to Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate. These studies investigate the synthesis, mesomorphic stability, and optical activity of compounds that could be used in displays and sensor technology (Ahmed et al., 2020).

Safety and Hazards

“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2S/c1-21-15(20)12-5-2-4-11(8-12)10-22-14-7-3-6-13(9-14)16(17,18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTPPDFBUNUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381679
Record name methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650617-47-3
Record name methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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